7-Hydroxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

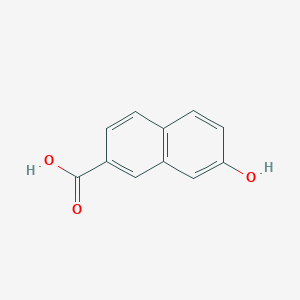

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Naphthoic Acid Scaffolds in Modern Chemistry

Naphthoic acid scaffolds, bicyclic aromatic hydrocarbon structures, are of significant interest in modern chemistry, particularly in the development of new antimicrobial agents. ijpsjournal.com These scaffolds are featured in numerous compounds that demonstrate considerable activity against a wide variety of microbes, including bacteria and fungi. ijpsjournal.com Their unique structure allows them to interact with various biological targets. ontosight.ai Derivatives of naphthoic acids have shown potential in addressing resistant strains of pathogens. The versatility of the naphthoic acid backbone makes it a common scaffold in the design of new drugs for therapeutic areas such as oncology, neurology, and infectious diseases. ontosight.ai

Research Trajectory of 7 Hydroxy 2 Naphthoic Acid in Academic Disciplines

7-Hydroxy-2-naphthoic acid, a derivative of naphthoic acid, has been a subject of study across various scientific fields. Its chemical formula is C₁₁H₈O₃. nih.govontosight.ai Research has explored its synthesis, chemical properties, and potential applications. For instance, methods for its preparation include the carbonylation of a hydroxy aromatic halide. google.com In biochemistry, studies have investigated its role in enzymatic reactions. Two cytochrome P450 enzymes, CYP199A1 and CYP199A2, have been found to hydroxylate 2-naphthoic acid to produce 7- and 8-hydroxy-2-naphthoic acids. elsevierpure.com

The compound and its derivatives have been explored for their biological activities. For example, 3,7-Dihydroxy-2-naphthoic acid (DHNA), a related compound, has been identified as a potential lead for designing new drugs. frontiersin.org DHNA displayed modest inhibitory activity against Babesia microti growth in vitro. frontiersin.org Furthermore, polymers containing 6-Hydroxy-2-naphthoic acid and 3,7-Dihydroxy-2-naphthoic acid have been synthesized and studied for their potential as antimicrobial agents against multi-drug resistant Gram-negative bacteria. nih.gov

Current Research Frontiers and Emerging Applications of 7 Hydroxy 2 Naphthoic Acid

Classical Synthetic Pathways for this compound Analogues

The synthesis of hydroxynaphthoic acids, including analogues of this compound, has traditionally been accomplished through methods such as the Kolbe-Schmitt reaction. google.comwikipedia.orgresearchgate.net This reaction involves the carboxylation of a potassium naphtholate under substantially anhydrous conditions and high pressure. google.com The regioselectivity of this carboxylation can be sensitive to temperature. wikipedia.org For instance, the industrial synthesis of 3-hydroxy-2-naphthoic acid utilizes this method. wikipedia.org Another classical approach involves the sulfonation of a-naphthoic acid, followed by fusion of the resulting isomeric monosulfonic acids with potassium hydroxide (B78521) to yield hydroxynaphthoic acids. rsc.org However, this method can sometimes result in impure products or mixtures of isomers that are difficult to separate. rsc.org

Historically, the preparation of anhydrous alkali metal naphtholates posed a significant challenge due to their hygroscopic nature and sensitivity to air oxidation, which could inhibit the carboxylation reaction. google.com Overcoming this has been a critical aspect of successfully applying the Kolbe-Schmitt synthesis to produce hydroxynaphthoic acids. google.com

Contemporary Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry has introduced more efficient and selective methods for preparing derivatives of this compound, moving beyond classical techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgpnrjournal.com This technology has been successfully applied to the synthesis of various heterocyclic and naphthoic acid derivatives. beilstein-journals.orgpnrjournal.com For example, a four-step microwave-assisted process has been developed for the synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives starting from dimethoxybenzaldehyde derivatives. nih.govacs.org This process includes a Stobbe condensation, cyclization, ester hydrolysis, and amidation, with the final amidation step being significantly shorter (30 minutes) compared to conventional heating (3.5 hours). nih.gov

Microwave irradiation has also been employed in the ring closure step of a synthesis pathway to produce a mixture of 5-amino- and 7-amino-substituted naphthoic esters. researchgate.net This demonstrates the utility of microwave assistance in facilitating key bond-forming reactions in the synthesis of complex naphthoic acid derivatives. researchgate.net

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions, offering a sustainable route to complex molecules. A notable example is the one-pot, two-step chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. researchgate.nethal.sciencetandfonline.com This process utilizes a laccase-mediated dimerization of sinapic acid to form a bislactone intermediate, which is then converted to DMNA. researchgate.nettandfonline.com This method is advantageous as it can be performed at a gram scale and employs simple filtration for purification. researchgate.nettandfonline.com

These enzymatic cascades are part of a growing field that integrates biocatalysis with other catalytic methods to upgrade bio-based feedstocks into valuable chemicals. rug.nl

Regioselective Synthesis and Isomeric Separation of Substituted Naphthoic Acids

Controlling the position of substituents on the naphthalene (B1677914) ring is a significant challenge in the synthesis of its derivatives. Regioselectivity is crucial for obtaining the desired isomer with specific properties.

Several strategies have been developed to achieve regioselective synthesis. For instance, Ru-catalyzed C–H activation and double-alkyne annulation of phthalic acids or anhydrides have been used to produce multisubstituted 1-naphthoic acids with high regioselectivity. acs.org Another approach involves controlling the alkylation of 1-naphthoic acid during Birch reduction by adding tert-butanol, which allows for the regioselective synthesis of mono- and bis-substituted naphthalenes from the same starting material. nih.gov

The separation of isomeric hydroxynaphthoic acids is another critical aspect. wikipedia.org Due to their similar physical properties, separation can be challenging. Chromatographic methods, such as those using alumina, have been employed to separate isomers. ias.ac.in Additionally, the different reactivities of isomers can be exploited for separation. For example, 5-amino- and 7-amino-4-hydroxy-2-naphthoic acid isomers were separated by leveraging their different reactivities with CDI (1,1'-Carbonyldiimidazole). researchgate.net Supercritical fluid extraction has also been explored for the separation of hydroxynaphthoic acid isomers. google.com

Derivatization Strategies and Functionalization of this compound Scaffolds

The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of derivatives with potential applications.

Halogenation Reactions and Halogenated Naphthoic Acid Synthesis

Halogenation is a common and important functionalization reaction. The introduction of halogen atoms onto the naphthoic acid ring can significantly alter its chemical reactivity and biological properties. Direct halogenation of naphthoic acid derivatives is a common method. For example, the direct chlorination of 1-naphthoic acid can produce 8-chloro-1-naphthoic acid. ontosight.ai Similarly, 7-bromo-3-hydroxy-2-naphthoic acid can be synthesized by the direct bromination of 3-hydroxy-2-naphthoic acid.

Decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction, offers an alternative route to aryl halides from aromatic carboxylic acids. acs.org This method can provide regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org

The synthesis of various halogenated naphthoic acids has been reported, often as intermediates for more complex molecules. For instance, 4-chloro-, 4-bromo-, and 4-iodo-1-naphthoic acids have been synthesized from the corresponding 1-halonaphthalenes via Friedel-Crafts acylation followed by a King reaction and hydrolysis. nih.gov

Table of Synthesized Halogenated Naphthoic Acid Derivatives

| Compound | Starting Material | Reagents and Conditions | Reference |

| 8-Chloro-1-naphthoic acid | 1-Naphthoic acid | Direct chlorination | ontosight.ai |

| 4-Chloro-1-naphthoic acid | 1-Chloronaphthalene | 1. Acetyl chloride, AlCl3; 2. Iodine, pyridine; 3. Basic hydrolysis, acidification | nih.gov |

| 4-Bromo-1-naphthoic acid | 1-Bromonaphthalene | 1. Acetyl chloride, AlCl3; 2. Iodine, pyridine; 3. Basic hydrolysis, acidification | nih.gov |

| 4-Iodo-1-naphthoic acid | 1-Iodonaphthalene | 1. Acetyl chloride, AlCl3; 2. Iodine, pyridine; 3. Basic hydrolysis, acidification | nih.gov |

| 8-Bromo-1-naphthoic acid | anhydro-8-(hydroxymercuri)-1-naphthoic acid | Aqueous sodium bromide, bromine | nih.gov |

| 8-Iodo-1-naphthoic acid | anhydro-8-(hydroxymercuri)-1-naphthoic acid | Aqueous potassium iodide, iodine | nih.gov |

Amino-Substituted Derivative Synthesis

The introduction of an amino group onto the this compound backbone can be achieved through several synthetic strategies, primarily involving electrophilic substitution or direct amination reactions.

One common approach is the nitration of the naphthoic acid followed by the reduction of the resulting nitro derivative. For instance, the nitration of a protected 4-hydroxy-2-naphthoic acid ethyl ester, followed by hydrogenation using a palladium on carbon catalyst, yields the corresponding amino derivative. A similar principle can be applied to this compound, where the position of nitration will be directed by the existing activating hydroxyl group and deactivating carboxylic acid group.

Another significant method for the amination of hydroxynaphthalenes is the Bucherer reaction. This reaction involves treating the hydroxy-naphthoic acid with ammonia (B1221849) and a bisulfite compound. taylorandfrancis.com This method has been successfully used for the amidation of various hydroxynaphthoic acids, yielding the corresponding amino-naphthoic acids in good yields. taylorandfrancis.com For example, heating 3-hydroxy-2-naphthoic acid with aqueous ammonia in the presence of catalysts like zinc chloride can produce 3-amino-2-naphthoic acid. tandfonline.comresearchgate.netprepchem.com A similar approach could be adapted for the amination of this compound.

The synthesis of specific aminohydroxynaphthoic acids, such as 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, has been accomplished through multi-step pathways. researchgate.netresearchgate.net These syntheses can involve steps like a Wittig reaction, microwave-assisted Friedel-Crafts acylation, and subsequent separation of isomers. researchgate.net While not starting directly from this compound, these methods highlight advanced strategies for creating specifically substituted aminohydroxynaphthoic acids. researchgate.netresearchgate.net

Below is a table summarizing potential methods for the synthesis of amino-substituted derivatives of this compound.

| Method | Reagents and Conditions | Description | Reference |

| Nitration and Reduction | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., H₂/Pd-C, Sn/HCl) | An electrophilic aromatic substitution to introduce a nitro group, followed by its reduction to an amino group. | |

| Bucherer Reaction | Aqueous ammonia, sodium or ammonium (B1175870) bisulfite, heat | A reversible conversion of a naphthol to a naphthylamine in the presence of a bisulfite. | taylorandfrancis.com |

| Catalytic Amination | Aqueous ammonia, catalyst (e.g., zinc chloride, ferrous sulfate), high temperature and pressure | Direct amination of the hydroxyl group using ammonia under harsh reaction conditions in an autoclave. | taylorandfrancis.comtandfonline.comresearchgate.net |

Hydroxy-Substituted Derivative Synthesis (e.g., 6-hydroxy-5,7-dimethoxy-2-naphthoic acid)

The synthesis of polyhydroxy or alkoxy-substituted derivatives of this compound can be approached through various methods, including chemo-enzymatic synthesis and biocatalytic hydroxylation.

A notable example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) . A sustainable, one-pot, two-step chemo-enzymatic pathway has been developed starting from sinapic acid, a naturally occurring compound. tandfonline.comresearchgate.net This process involves an initial iron(III) chloride-mediated oxidative dimerization followed by an alkaline-promoted rearrangement. tandfonline.com Although this synthesis does not start from this compound, it provides a scalable method for producing this specific, highly substituted naphthoic acid derivative. tandfonline.comresearchgate.net The structure of DMNA is notably similar to 6-hydroxy-2-naphthoic acid, a key monomer for high-performance liquid crystal polymers like Vectra®. taylorandfrancis.com

Direct hydroxylation of the naphthalene ring is another avenue. Biocatalytic methods employing cytochrome P450 monooxygenases have shown promise. For example, P450 enzymes like CYP199A1 and CYP199A2 have been used to hydroxylate 2-naphthoic acid, yielding a mixture of 7-hydroxy- and 8-hydroxy-2-naphthoic acids. nih.govasm.org Furthermore, the enzyme CYP199A2 has demonstrated the ability to oxidize other hydroxynaphthoic acids, suggesting that such biocatalysts could be engineered or selected to introduce additional hydroxyl groups at specific positions on the this compound scaffold. researchgate.net

The synthesis of dihydroxynaphthoic acids can also be achieved through multi-step chemical sequences. For instance, the biosynthesis of anthraquinones in plants involves the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) as a key step. biorxiv.org Synthetic routes to various dihydroxynaphthoic acids often involve protection-deprotection strategies and coupling reactions to build the desired substitution pattern. researchgate.net

The following table outlines synthetic approaches for hydroxy-substituted derivatives.

| Target Compound | Synthetic Approach | Key Reagents/Steps | Reference |

| 6-hydroxy-5,7-dimethoxy-2-naphthoic acid | Chemo-enzymatic synthesis from sinapic acid | FeCl₃ in EtOH/H₂O, then NaOH at 60 °C | tandfonline.com |

| 7,8-Dihydroxy-2-naphthoic acid (from 2-naphthoic acid) | Biocatalytic hydroxylation | Whole-cell biocatalyst expressing CYP199A1 or CYP199A2 | nih.gov |

| Various Dihydroxynaphthoic acids | Multi-step chemical synthesis | Suzuki couplings, formylations, oxidations, demethylations | researchgate.net |

Esterification and Hydrazide Formation in this compound Chemistry

The carboxylic acid and hydroxyl functionalities of this compound allow for straightforward derivatization through esterification and subsequent hydrazide formation. These derivatives are valuable intermediates for creating more complex molecules.

Esterification

The conversion of this compound to its corresponding esters can be readily accomplished using standard methods. A common procedure is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. prepchem.com For example, methyl 6-hydroxy-2-naphthoate was synthesized by refluxing 6-hydroxy-2-naphthoic acid in methanol with a few drops of concentrated sulfuric acid for 36 hours, affording the ester in high yield. prepchem.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride. Treatment of a hydroxynaphthoic acid with thionyl chloride yields the corresponding naphthoyl chloride. rsc.org This intermediate can then be reacted with an alcohol to form the ester. rsc.org Another method involves the carbonylation of a bromo-naphthol precursor in the presence of an alcohol and a palladium catalyst, which directly yields the ester derivative. google.com

Hydrazide Formation

Naphthoic acid hydrazides are typically synthesized from the corresponding esters via hydrazinolysis. The ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695) or n-butanol, to yield the desired 7-hydroxy-2-naphthohydrazide. google.com For example, 6-hydroxy-2-naphthoic acid hydrazide was prepared by reacting methyl 6-hydroxy-2-naphthoate with hydrazine monohydrate in n-butanol at 100°C. google.com

The reaction can also proceed directly from the carboxylic acid by first forming an activated intermediate. For instance, 2-naphthoic acid can be reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a reactive NHS ester. Subsequent addition of hydrazine hydrate yields the hydrazide. These hydrazides are versatile building blocks, often used in condensation reactions with aldehydes or ketones to form hydrazones, which are widely studied for their chemical and biological properties. nih.govrsc.org

A summary of these transformations is presented in the table below.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

| Esterification | This compound | Alcohol (e.g., MeOH), cat. H₂SO₄, reflux | 7-Hydroxy-2-naphthoate ester | prepchem.com |

| Esterification | 7-Hydroxy-2-naphthoyl chloride | Alcohol (e.g., EtOH) | 7-Hydroxy-2-naphthoate ester | rsc.org |

| Hydrazide Formation | 7-Hydroxy-2-naphthoate ester | Hydrazine hydrate (NH₂NH₂·H₂O), alcohol solvent, heat | 7-Hydroxy-2-naphthohydrazide | google.com |

| Hydrazide Formation | This compound | 1. NHS, DCC 2. Hydrazine hydrate | 7-Hydroxy-2-naphthohydrazide |

Rational Design and Development of this compound-Derived Bioactive Compounds

The rational design of bioactive compounds is a strategic approach that leverages an understanding of the biological target and the chemical properties of a lead compound to create more effective molecules. While direct and extensive rational design studies starting from this compound are not widely documented in publicly available research, the principles of this approach can be illustrated by examining studies on closely related naphthoic acid scaffolds.

A notable example of rational drug design can be seen in the development of inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. Researchers have utilized the 1-hydroxy-2-naphthoic acid scaffold as a starting point. umaryland.edu The design hypothesis was to merge the structural features of known Mcl-1 inhibitors, combining a salicylate (B1505791) moiety with a benzene (B151609) ring to create a novel 1-hydroxy-2-naphthoate (B8527853) scaffold. umaryland.edu This scaffold was then elaborated with sulfamoyl groups at the 4-position, allowing the inhibitors to probe deeply into a specific pocket (the p2 pocket) on the surface of the Mcl-1 protein. umaryland.edu This strategic modification, based on the known topography of the protein's binding site, led to the development of potent Mcl-1 inhibitors. umaryland.edu A similar rational approach could be envisioned for this compound, where the hydroxyl group at the 7-position could be exploited to form key interactions with a target protein, and other positions on the naphthalene ring could be systematically modified to enhance binding affinity and selectivity.

Another example of rational design involves the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. nih.gov Starting from a 2-naphthoic acid template, researchers developed potent and selective antagonists. nih.govacs.org A key compound in this series is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid. nih.gov The design process involved creating a model of the human P2Y14 receptor and performing simulated docking of the antagonist to predict interactions. nih.gov This modeling suggested that certain parts of the molecule, like the piperidine (B6355638) ring, could be modified for attaching fluorophores without losing affinity, leading to the development of valuable molecular probes. nih.govacs.org This demonstrates how understanding the three-dimensional structure of the target receptor can guide the design of new derivatives with desired properties.

The synthesis of such rationally designed compounds often involves multi-step chemical processes. For instance, the synthesis of the aforementioned P2Y14R antagonist involved two consecutive Suzuki transformations to introduce the aryl substituents onto the naphthoic acid core. nih.gov Similarly, the development of 4-sulfamoyl-1-hydroxy-2-naphthoates as Mcl-1 inhibitors started with the regioselective chlorosulfonylation of 1-hydroxy-2-naphthoic acid, followed by reaction with various amines to generate a library of compounds for biological evaluation. umaryland.edu These examples highlight the synergy between computational design and synthetic chemistry in the development of novel bioactive molecules based on the naphthoic acid scaffold.

Investigation of Substituent Effects on Biological Efficacy and Molecular Interactions

The biological activity of a molecule is highly sensitive to the nature and position of its functional groups. Systematic investigation of these substituent effects is a cornerstone of SAR studies, providing crucial insights into the molecular interactions between a compound and its biological target. For derivatives of this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are key features that can engage in hydrogen bonding and electrostatic interactions.

Studies on related naphthoic acid derivatives have shed light on the importance of these and other substituents. For example, in a series of 2-naphthoic acid derivatives developed as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor, the carboxylic acid group was found to be essential for activity. nih.gov The addition of a hydroxyl group at the 3-position was shown to increase inhibitory activity, particularly at certain NMDA receptor subtypes. nih.gov This suggests that the hydroxyl group may form a critical hydrogen bond with the receptor, enhancing binding affinity.

The influence of substituents on the biological activity of hydroxynaphthoic acid derivatives has also been explored in the context of antimicrobial agents. A study on a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid revealed that the nature and position of the alkoxy substituent on the aniline (B41778) ring significantly impacted their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of these compounds, illustrating the impact of substituent changes on their antibacterial efficacy.

| Compound | Substituent (R) on Aniline Ring | MIC (μM) vs. S. aureus | MIC (μM) vs. M. tuberculosis |

|---|---|---|---|

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | 2-propoxy | 12 | >100 |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | 12 | 23 |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | 3-(prop-2-yloxy) | >100 | 24 |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 2-methoxy | 55.0 | >100 |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2-fluoro | >100 | 28.4 |

Data sourced from a study on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid. nih.gov

These findings underscore that even subtle changes in the chemical structure, such as the length and position of an alkyl chain on a phenyl ring, can lead to significant differences in biological activity. nih.gov Such data is invaluable for refining the design of more potent and selective drug candidates.

Pharmacophore Elucidation for Naphthoic Acid Derivatives

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore of a series of active compounds is a critical step in drug discovery, as it provides a blueprint for designing new molecules with improved properties. This process often involves computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular modeling.

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances from each other. For this compound derivatives, key pharmacophoric features would likely include:

A hydrogen bond donor corresponding to the 7-hydroxyl group.

A hydrogen bond donor and acceptor associated with the 2-carboxylic acid group.

An aromatic ring system from the naphthalene core, which can engage in π-π stacking or hydrophobic interactions.

A 3D-QSAR study on 7-hydroxycoumarin derivatives as inhibitors of protein kinase CK2 provides a relevant example of how pharmacophore models are developed and utilized. nih.gov In this study, ligand-based and receptor-based models were constructed to understand the structural requirements for inhibitory activity. nih.gov The resulting contour maps highlighted the importance of steric, electronic, hydrophobic, and hydrogen bond acceptor fields in specific regions around the molecule. nih.gov These maps provide a visual guide for designing new inhibitors with enhanced potency. For example, the model might indicate that a bulky substituent is favored in one area, while a hydrogen bond acceptor is preferred in another.

The development of a pharmacophore model for this compound derivatives would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity against a specific target. This data would then be used in computational software to generate and validate a pharmacophore hypothesis. Such a model would be a powerful tool for virtual screening of compound libraries to identify new potential hits and for guiding the rational design of the next generation of more potent and selective bioactive compounds.

Biological and Biomedical Research Applications of 7 Hydroxy 2 Naphthoic Acid and Its Derivatives

Anticancer Activity Investigations

Derivatives of naphthoic acid have demonstrated significant potential as anticancer agents. Researchers have explored their mechanisms of action, ability to target specific cancer-related pathways, and their effects on cell proliferation and the cell cycle.

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of naphthoic acid derivatives are attributed to several mechanisms. One primary mechanism is the induction of apoptosis, or programmed cell death. For instance, the anthraquinone (B42736) precursor 1,4-dihydroxy-2-naphthoic acid (DHNA) has been shown to induce apoptosis in human keratinocyte (HaCaT) cells. nih.gov This process is often mediated through both caspase-dependent and caspase-independent pathways. nih.gov Naphthoquinone derivatives, a related class of compounds, are known to induce cancer cell death through various molecular mechanisms, including the inhibition of key enzymes, regulation of tumor suppressor genes like p53, and the induction of apoptosis via DNA damage. researchgate.net

Another significant mechanism is the generation of reactive oxygen species (ROS). Naphthoquinones can accept electrons to form highly reactive semiquinones, which then react with molecular oxygen to generate ROS. nih.gov This oxidative stress can lead to irreparable DNA damage and trigger apoptosis in cancer cells. researchgate.netnih.gov Furthermore, some derivatives act as alkylating agents for nucleophilic sites, including DNA, causing cellular damage. nih.gov

Targeting Specific Cellular Pathways (e.g., Mcl-1 Inhibition)

A key strategy in modern cancer therapy is the targeting of specific proteins that are crucial for cancer cell survival. Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family that is overexpressed in many cancers, contributing to therapeutic resistance. nih.govmdpi.com The pharmacological inhibition of Mcl-1 is therefore an attractive strategy to reactivate apoptosis in cancer cells. nih.gov

Researchers have successfully developed potent inhibitors of Mcl-1 based on a 1-hydroxy-2-naphthoic acid scaffold. nih.govnih.govresearchgate.net Through structure-based design, these small-molecule inhibitors were engineered to disrupt the interaction between Mcl-1 and pro-apoptotic proteins. nih.gov The design of these inhibitors often involves creating a molecule that exploits a salt bridge with a key arginine residue (R263) and interacts with hydrophobic pockets (p2 and p3) on the Mcl-1 protein surface. nih.govnih.gov This approach has led to the discovery of compounds with high affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL. nih.govnih.gov One such derivative, based on the 1-hydroxy-2-naphthoic acid scaffold, was reported to have a high binding affinity with a Ki value of 31 nM. researchgate.net

Studies on DNA Intercalation and Cell Cycle Modulation

Naphthoic acid derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for tumor growth. A novel synthetic derivative, N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), was found to arrest the cell cycle at the G1/S phase, leading to a profound inhibition of cancer cell growth. nih.gov Similarly, 1,4-dihydroxy-2-naphthoic acid (DHNA) was found to arrest HaCaT keratinocytes at the G0/G1 phase of the cell cycle. nih.gov

Other derivatives have been observed to induce cell cycle arrest at the G2/M phase. nih.gov For example, a synthetic methoxychalcone derivative, 2′-hydroxy-2,4,6-trimethoxy-5′,6′-naphthochalcone, triggered G2/M arrest in SW620 colon cancer cells, which was followed by apoptosis. nih.gov Studies on novel nitro-substituted hydroxynaphthanilides also demonstrated an accumulation of cancer cells in the G1 phase, associated with the downregulation of cyclin E1 protein levels. mdpi.com This disruption of the cell cycle is a key component of the antiproliferative effects of these compounds.

Antiproliferative Effects on Human Cancer Cell Lines

The ability of 7-hydroxy-2-naphthoic acid derivatives to inhibit the growth and proliferation of cancer cells has been evaluated across a wide range of human cancer cell lines. Novel nitro-substituted hydroxynaphthanilides, which are analogues of salicylanilides, have shown significant antiproliferative activity against breast carcinoma (MCF-7) and monocytic leukemia (THP-1) cells, while not affecting non-tumor cells. mdpi.com

The antiproliferative efficacy is often dose- and time-dependent. nih.govbrieflands.com For instance, nimbolide, a triterpenoid (B12794562) extracted from the neem tree, showed strong growth inhibition in U937, HL-60, and THP1 cell lines at micromolar concentrations. nih.gov Similarly, 7-methyl juglone (B1673114) derivatives demonstrated significant toxicity against various human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and DU145 (prostate). nih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value (if reported) |

|---|---|---|---|

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | Antiproliferative | 1.05 μM mdpi.com |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Breast) | Antiproliferative | 1.65 μM mdpi.com |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia) | Antiproliferative | 5.80 μM mdpi.com |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Breast) | Antiproliferative | 5.23 μM mdpi.com |

| Naphthamide derivative 5b | C26, HepG2, MCF7 | Cytotoxic | 3.59–8.38 μM nih.gov |

| Naphthamide derivative 8b | C26, HepG2, MCF7 | Cytotoxic | 2.97–7.12 μM nih.gov |

| 1,3,6,8-tetrahydroxyxanthone (related structure) | HepG2 (Liver) | Anticancer | 9.18 μM pandawainstitute.com |

Antimicrobial and Antibacterial Efficacy Studies

In addition to their anticancer properties, naphthoic acid and its derivatives have been investigated for their ability to combat microbial infections. The rise of antimicrobial resistance has spurred the search for new classes of drugs, and natural products like flavonoids and quinones are a promising source. nih.gov

Lanthanum complexes of various naphthoic acids, including 3-hydroxy-2-naphthoic acid, have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. jetir.org These metal complexes were found to be more potent than the uncomplexed antibiotic ciprofloxacin (B1669076) against one or more of the bacterial species. jetir.org For example, one lanthanum complex of 3-hydroxy-2-naphthoic acid showed higher activity against the gram-negative bacteria E. coli. jetir.org

Other research has focused on creating polymers derived from naphthoic acid to mimic the facial amphiphilicity of antimicrobial peptides. nih.gov These polymers displayed potent antibacterial activity against various multi-drug resistant gram-negative pathogens, including E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The mechanism of action for these polymers appears to be membrane disruption. nih.gov Phenolic compounds, a broad class that includes hydroxy-naphthoic acids, are known to exert antimicrobial effects by destabilizing the bacterial membrane structure, leading to increased permeability and cell death. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | Inhibitory Zone | Higher activity than standard jetir.org |

| Lanthanum complexes of naphthoic acids | E. coli, S. aureus | Inhibitory Zone | 9-19 mm jetir.org |

| Naphthoic acid-based polymers | MDR Gram-negative bacteria | MIC | Potent activity nih.gov |

| 3-hydroxy-2-naphthoic acid hydrazide derivatives | Various bacteria | Antibacterial evaluation | Showed high activity researchgate.net |

Research into Neurological Disorders and Receptor Modulation (e.g., NMDA Receptor Modulators)

The N-methyl-D-aspartate (NMDA) receptor is a crucial component in synaptic plasticity, learning, and memory. nih.gov However, its over-activation is implicated in many neurological conditions, making NMDA receptor antagonists a significant area of interest for drug development. nih.gov

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of NMDA receptors. nih.gov Structure-activity relationship studies have shown that additions to the 2-naphthoic acid core can significantly alter its activity. For example, adding a 3-hydroxy group to 2-naphthoic acid was found to increase its inhibitory activity at specific NMDA receptor subtypes (GluN1/GluN2C and GluN1/GluN2D). nih.gov These studies have identified compounds that act as pan potentiators, enhancing NMDA receptor currents, as well as compounds that act as partial negative allosteric modulators (NAMs), which are of interest for conditions associated with receptor overactivation. nih.gov

Furthermore, research has explored the neuroprotective effects of naphthoic acid derivatives in models of neurodegenerative diseases. In a rodent model of Parkinson's disease, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a gut bacteria-derived metabolite, was shown to mitigate motor function deficits. nih.gov This suggests that natural metabolites from the gut microbiota, such as 1,4-DHNA, could be beneficial in counteracting the development of motor deficits seen in Parkinson's disease. nih.gov

Anti-inflammatory Properties of Naphthoate Derivatives

While direct research on the anti-inflammatory properties of this compound is not extensively detailed in available literature, studies on related naphthoate and naphthol derivatives provide significant insights into the potential anti-inflammatory activity of this class of compounds. These derivatives have been shown to modulate key inflammatory pathways and mediators.

One such derivative, methyl-1-hydroxy-2-naphthoate (MHNA), has demonstrated notable anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. Research has shown that MHNA significantly inhibits the production of inflammatory mediators including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, it suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov The mechanism behind these effects involves the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, specifically c-Jun N-terminal kinases (JNK) and p38 MAPK. nih.gov

Other studies have focused on different structural analogs. For instance, derivatives of 4-phenyl-2-naphthoic acid have been identified as antagonists for the P2Y14 receptor. This receptor is activated by UDP-glucose, which is released during cell damage and promotes inflammation. acs.org By blocking this receptor, these naphthoic acid derivatives present a potential therapeutic approach for inflammatory and metabolic diseases. acs.org One specific derivative, 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, was effective in reducing airway eosinophilia in a mouse model of asthma. acs.org

Additionally, naphtho-triazoles, another class of derivatives, have been reported to exhibit potent anti-inflammatory activity, further highlighting the therapeutic potential of the naphthoic acid scaffold in inflammation research. mdpi.com The collective findings from these studies on various naphthoate derivatives suggest that the core naphthoic acid structure is a promising framework for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Naphthoate Derivatives

| Derivative Name | Model System | Key Findings | Mechanism of Action |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | LPS-stimulated murine macrophages | Inhibited release of NO, IL-1β, IL-6; Suppressed iNOS and COX-2 protein expression. nih.gov | Suppression of NF-κB, JNK, and p38 MAPK signaling pathways. nih.gov |

| 4-Phenyl-2-naphthoic acid derivatives | Mouse model of asthma | Reduced airway eosinophilia. acs.org | P2Y14 receptor antagonism. acs.org |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Colon cells | Exhibits anti-inflammatory activity in the gut. nih.govresearchgate.net | Binds to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net |

Role as Endogenous Metabolites in Biological Systems and Metabolic Pathways

Current scientific literature does not establish this compound as an endogenous metabolite in human biological systems. An endogenous metabolite is a substance that is naturally produced by the body's metabolic processes. In contrast, compounds originating from external sources, such as environmental exposure or diet, are considered part of the exposome. For example, the related compound 1-hydroxy-2-naphthoic acid has been detected in human blood, but it is not considered a naturally occurring metabolite; instead, it is classified as part of the human exposome, found only in individuals exposed to it or its derivatives. hmdb.ca

However, other isomers and derivatives of hydroxy-naphthoic acid are known to be produced by non-human biological systems and play a role in certain metabolic pathways. A notable example is 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), which is recognized as a bacterial-derived metabolite. nih.govresearchgate.net This compound is produced by various bacteria, including those in the gastrointestinal tract like Propionibacterium freudenreichii and Lactobacillus casei. nih.gov

In bacterial metabolic pathways, 1,4-DHNA is a key intermediate in the biosynthesis of menaquinone, also known as vitamin K2. nih.gov This role underscores the importance of certain naphthoic acid structures in microbial metabolism. The presence of 1,4-DHNA in the gut, produced by microbiota, and its subsequent interaction with host systems, such as its anti-inflammatory activity mediated through the aryl hydrocarbon receptor (AhR), highlights a significant link between microbial metabolites and host biology. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for this compound

Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the advanced spectroscopic characterization of this compound (CAS 613-17-2) is not sufficiently available to fulfill the requirements of the requested article. Detailed experimental datasets for FT-IR, FT-Raman, NMR, UV-Vis, and mass spectrometry, as well as its application in chemosensors, are not present in the accessible scientific literature.

While general principles of these analytical techniques are well-established, and data for other isomers such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid are available, the strict requirement to focus solely on this compound and to include detailed, specific research findings and data tables for this exact compound cannot be met.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time. An article created without this specific data would not meet the quality standards and explicit constraints of the request.

Computational Chemistry and Theoretical Investigations of 7 Hydroxy 2 Naphthoic Acid Systems

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for determining optimized molecular geometries and electronic properties, while Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. elifesciences.orgmdpi.com

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles of a molecule's lowest energy conformation. researchgate.net For instance, a detailed study on the related molecule 1-hydroxy-2-naphthoic acid (1H2NA) provided its optimized geometric parameters. researchgate.net These calculations are crucial for understanding the planarity of the naphthalene (B1677914) ring and the orientation of the hydroxyl and carboxylic acid functional groups.

Furthermore, these methods can compute key electronic properties that govern a molecule's behavior in electric fields. Properties such as the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) are important indicators of a molecule's potential in nonlinear optical (NLO) applications. researchgate.net

TD-DFT calculations are used to simulate the UV-Vis absorption spectrum, providing information on electronic transitions between molecular orbitals. mdpi.comnih.govrsc.orgnih.gov By calculating the energies of vertical excitations from the ground state to various excited states, researchers can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and assign specific electronic transitions, such as π → π* transitions common in aromatic systems. researchgate.net

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| C=O Bond Length | 1.237 Å | Dipole Moment (μ) | 2.2744 D |

| C–O Bond Length | 1.348 Å | Mean Polarizability (α) | 17.3225 × 10⁻²⁴ esu |

| O–H (hydroxyl) Bond Length | 0.972 Å | First Hyperpolarizability (β) | 4.222 × 10⁻³⁰ esu |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmedsci.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand, such as 7-Hydroxy-2-naphthoic acid, into the binding site of a target protein and calculating a score that estimates the binding affinity. nih.gov This score, often expressed in kcal/mol, reflects the strength of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein's active site residues. researchgate.net

While specific docking studies for this compound are not prominent in the literature, research on analogous compounds demonstrates the utility of this approach. For example, derivatives of 2-naphthoic acid have been successfully docked into the P2Y14 receptor to develop high-affinity antagonists. nih.gov Similarly, studies on 7-hydroxycoumarin derivatives have used docking to identify potential inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease research. researchgate.net Such studies validate the predictive power of docking for identifying key binding interactions and guiding the design of more potent and selective inhibitors.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. researchgate.net Mapping the PES is crucial for identifying the most stable conformations (energy minima) and the energy barriers between them.

A common technique for conformational analysis is a PES scan, where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. researchgate.net This generates a one-dimensional energy profile that reveals the lowest-energy conformer.

A study on 1-hydroxy-2-naphthoic acid provides a clear example of this method. researchgate.net Researchers performed a PES scan by rotating the C7-C8-O4-H5 dihedral angle (in the paper's numbering scheme), which corresponds to the rotation of the hydroxyl group's hydrogen atom. The scan, performed in 10° increments from 0° to 210°, revealed that the minimum energy was obtained when this dihedral angle was 0.0°, indicating the most stable orientation of the hydroxyl group. researchgate.net Such analyses are vital for understanding how molecular shape influences physical properties and biological activity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and kinetic stability of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Computational studies on related naphthoic acid derivatives have calculated these FMO properties. For example, DFT calculations on 1-hydroxy-2-naphthoic acid have determined the energies of its HOMO and LUMO. researchgate.net These calculations also provide visualizations of the orbitals, showing the distribution of electron density and identifying the likely sites for electrophilic and nucleophilic attack.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.09 |

| LUMO | -1.68 |

| HOMO-LUMO Gap (ΔE) | 4.41 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are widely used in drug discovery and toxicology to predict the efficacy or toxicity of new, untested chemicals, thereby saving time and resources. mdpi.com

A QSAR model takes the form of an equation where biological activity is a function of molecular descriptors. wikipedia.org These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Although specific QSAR models for this compound derivatives were not identified, studies on related chemical classes illustrate the process. For instance, QSAR models have been developed for naphthoquinone derivatives to predict their inhibitory activity against pathogenic enzymes brieflands.com and for naphthenic acids to predict their toxicity nih.gov. The development of such a model for this compound derivatives would require a dataset of compounds with experimentally measured biological activities. This would allow for the identification of key structural features that influence their biological efficacy, guiding the design of more potent analogues.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Weak C-H···X Interactions)

The study of intermolecular interactions is crucial for understanding how molecules assemble in the solid state, which governs properties like solubility, stability, and crystal morphology. mdpi.comrsc.org These interactions include strong forces like conventional hydrogen bonds and weaker forces such as C–H···O, C–H···π, and π–π stacking interactions. nih.govnsf.govnih.gov

Hydrogen bonds, in particular, play a central role in forming predictable supramolecular structures, often referred to as synthons. ethernet.edu.etnih.govillinois.edu In molecules like this compound, both the hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors.

While the crystal structure of this compound itself is not detailed in the surveyed literature, extensive crystallographic analysis of its isomer, 1-hydroxy-2-naphthoic acid, in cocrystals reveals the types of interactions it can form. mdpi.comresearchgate.net In these structures, strong O–H···N hydrogen bonds are observed between the carboxylic acid and nitrogen-containing co-formers. mdpi.com Additionally, a network of weaker interactions, including C–H···O and C–H···π interactions, contributes significantly to the stability and packing of the crystal lattice. mdpi.comresearchgate.net These studies demonstrate the importance of a hierarchy of interactions in directing molecular self-assembly.

| Interaction Type | Description | Example Distance / Angle |

|---|---|---|

| Strong H-Bond | O–H···N (acid to heterocycle) | 2.70 Å |

| Weak H-Bond | C–H···O (aromatic C-H to carboxyl O) | 3.51 Å |

| Weak Interaction | C–H···π (C-H to naphthalene ring centroid) | 3.81 Å / 142° |

Advanced Material Science and Industrial Research Applications of 7 Hydroxy 2 Naphthoic Acid

Application in Dye and Pigment Chemistry as Intermediate Compounds

7-Hydroxy-2-naphthoic acid serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a large and important class of commercial colorants. In the synthesis process, an aromatic amine is converted into a diazonium salt, which is then reacted with a coupling component. Hydroxynaphthoic acids, including the 7-hydroxy-2-naphthoic isomer, are effective coupling components.

The presence of the hydroxyl group on the naphthalene (B1677914) ring activates it for an electrophilic substitution reaction with the diazonium salt. The coupling reaction typically occurs at the position adjacent to the hydroxyl group (the 8-position) internationaljournalcorner.com. The resulting azo compound benefits from an extended conjugated system of alternating double and single bonds, which is responsible for its ability to absorb light in the visible spectrum and thus produce intense color internationaljournalcorner.com. The specific shade of the dye can be tuned by the chemical nature of the aromatic groups on both sides of the azo linkage cuhk.edu.hk. For example, [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride is a cationic azo dye derived from a 7-hydroxy-2-naphthyl precursor, which is used in textile and inkjet formulations to deliver vibrant color . The carboxylic acid group often enhances solubility and improves the dye's affinity for binding to fabrics cuhk.edu.hk.

Table 1: Role of Functional Groups in Azo Dye Synthesis

| Functional Group | Role in Dye Synthesis |

| Hydroxyl (-OH) Group | Activates the naphthalene ring for the coupling reaction with a diazonium salt. |

| Carboxylic Acid (-COOH) Group | Can improve the water solubility and binding properties of the final dye molecule. |

| Azo (-N=N-) Group | Forms the chromophore, the part of the molecule responsible for its color. |

Development of Surfactants and Emulsifiers for Industrial Processes

The molecular structure of this compound makes it a suitable starting material for the synthesis of specialized surfactants and emulsifiers. A U.S. patent describes the development of novel polyfunctional surfactants through the esterification of hydroxynaphthalenecarboxylic acids, explicitly including this compound, with various alkoxylates google.com.

In this process, the carboxyl group of the acid is reacted to form an ester. The resulting molecule possesses both a hydrophobic (the naphthalene ring) and a hydrophilic part, a key characteristic of any surfactant. These novel surfactant structures are particularly effective for a range of applications in dispersion and emulsification google.com. The patent highlights their high suitability for the preparation and formulation of azo pigments, where they help create stable and transparent emulsions in water google.com. The ability to form stable emulsions is critical in many industrial processes, including coatings, inks, and polymerization.

Table 2: Surfactant Synthesis Overview

| Starting Material | Reaction Process | Key Properties of Product | Industrial Application |

| This compound | Esterification (on the carboxyl group) with alkoxylates of fatty acids or resin acids google.com. | Polyfunctional surfactant structure with hydrophobic and hydrophilic regions. | Dispersion and emulsification, particularly in the formulation of azo pigments google.com. |

Role in Agricultural Chemical Development

The application of this compound in agricultural chemistry is not extensively documented in publicly available research. However, the potential for its use can be inferred from the general roles of related chemical structures in this field.

Plant Growth Regulators (PGRs) are organic compounds that, in low concentrations, influence plant physiological processes. They can affect cell division, elongation, and differentiation sumichem.co.in. While common PGRs include classes like auxins, gibberellins, and cytokinins, research into novel regulatory compounds is ongoing. There is no specific evidence in the searched literature to suggest that this compound is currently used as a plant growth regulator. This remains an area for potential future investigation.

Modern pesticide and herbicide formulations often include adjuvants and other chemicals to improve the stability, solubility, and efficacy of the active ingredient. These formulations can be complex, involving emulsifiable concentrates, suspension concentrates, or microencapsulation techniques to control the release of the active substance crodaagriculture.commdpi.com. The surfactant properties of derivatives of this compound could theoretically make them useful as emulsifiers or dispersing agents in such formulations. However, there is no direct research in the provided results indicating its current use for this purpose.

Utilization as Flotation Agents in Mineral Processing

Froth flotation is a widely used process for separating minerals from gangue. The process relies on a class of chemicals known as collectors or promoters, which selectively adsorb onto the surface of the target mineral, rendering it hydrophobic (water-repellent) 911metallurgist.com. This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected.

Collectors are often organic compounds that contain a polar functional group capable of binding to the mineral surface and a nonpolar hydrocarbon tail that provides hydrophobicity. Carboxylic acids and other oxhydryl collectors are used in the flotation of non-sulfide minerals zarmesh.com. Given its carboxylic acid group, this compound possesses the necessary functional group to act as a collector. The naphthoic ring would serve as the hydrophobic part. Despite this theoretical potential, its specific application as a flotation agent is not documented in the available literature, which tends to focus on more common fatty acids and other reagents 911metallurgist.com.

Applications in Liquid Crystal Technology

Hydroxynaphthoic acids are important monomers in the production of high-performance liquid crystal polymers (LCPs). These polymers exhibit highly ordered structures in the liquid phase, giving them unique properties such as exceptional mechanical strength, high thermal stability, and chemical resistance.

While research specifically detailing the use of this compound is limited, its isomer, 6-hydroxy-2-naphthoic acid (HNA), is a key component in commercially significant LCPs like Vectra mdpi.comresearchgate.net. Vectra is a copolymer synthesized from 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid mdpi.com. The rigid, rod-like structure conferred by the naphthoic acid component is essential for the formation of the liquid crystalline phase. Similarly, chiral liquid crystals, which have applications in display technologies due to their unique electro-optical properties, have been synthesized from derivatives of (S)-2-(6-hydroxy-2-naphthyl)propionic acid researchgate.net. Given the structural similarities between the isomers, this compound represents a potential monomer for the synthesis of new LCPs with tailored properties.

Polymer Chemistry and Biomaterial Development (e.g., sustainable alternatives in polymer production)

This compound, by virtue of its bifunctional nature—possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on a rigid naphthalene backbone—is a potential monomer for the synthesis of wholly aromatic polyesters. These polymers are noted for their exceptional thermal stability and mechanical strength. However, detailed research focusing specifically on the homopolymerization or copolymerization of the 7-hydroxy isomer is limited in publicly available scientific literature.

In contrast, its isomer, 6-hydroxy-2-naphthoic acid (HNA), is a well-established and commercially significant comonomer in the production of high-performance thermotropic liquid crystal polymers (LCPs) nih.govresearchgate.net. These LCPs are a unique class of aromatic polyesters capable of forming highly ordered structures in the molten phase nih.gov. The synthesis typically involves a melt acidolysis reaction where the acetylated hydroxy groups of the monomers react with the carboxylic acid groups to form ester linkages, releasing acetic acid as a byproduct nih.gov. A prominent example is the copolymerization of HNA with p-hydroxybenzoic acid (HBA) to produce the LCP known commercially as Vectra® nih.govresearchgate.net. This process results in a random copolyester with a rigid, rod-like molecular structure that allows for self-alignment during melt processing nih.gov.

The incorporation of the bent naphthoic acid monomer (6-HNA) disrupts the crystalline structure of the p-hydroxybenzoic acid homopolymer, lowering the melting point to a more manageable processing temperature while maintaining the liquid crystalline character nih.gov. Polymers of this class exhibit a suite of desirable properties, including:

High continuous use temperatures.

Exceptional mechanical strength and modulus.

Extreme resistance to chemical attack and weathering nih.gov.

Inherent flame retardancy.

While specific studies on biomaterials derived from this compound are not prominent, the general class of aromatic polyesters and LCPs has been explored for medical applications due to their high strength and biocompatibility mdpi.comnih.gov. Their chemical inertness and ability to be sterilized make them candidates for surgical implants and medical devices where high performance is critical mdpi.comresearchgate.net.

In the context of sustainability, the development of polymers from renewable sources is a key goal in materials science nih.gov. Monomers like this compound are typically derived from petrochemical feedstocks. Research into creating sustainable alternatives involves exploring bio-based synthetic routes for aromatic compounds. While the direct synthesis of this compound from biological sources is not yet established, the broader field of green chemistry is actively seeking pathways to produce such specialty monomers from renewable resources to reduce environmental impact nih.gov. The development of biodegradable polyesters is also an active area of research, though wholly aromatic polyesters are generally known for their stability rather than their biodegradability nih.govresearchgate.net.

The table below summarizes typical properties for a well-characterized liquid crystal polymer based on the copolymerization of the related isomer 6-hydroxy-2-naphthoic acid (HNA) with p-hydroxybenzoic acid (HBA). These values illustrate the performance characteristics typical of this class of materials.

Typical Properties of HBA/HNA Liquid Crystal Copolymers

| Property | Value | Units |

|---|---|---|

| Tensile Strength | 52.8 - 185 | MPa |

| Elasticity Modulus | 8530 - 17200 | MPa |

| Tensile Elongation | 0.26 - 6.2 | % |

| Specific Gravity | 1.38 - 1.95 | - |

Data sourced from a general compilation of LCP properties nih.gov.

Crystallography and Supramolecular Chemistry of 7 Hydroxy 2 Naphthoic Acid

Cocrystal Formation and Structural Characterization

The formation of cocrystals—crystalline structures containing two or more neutral molecular components in a stoichiometric ratio—is a well-established strategy in crystal engineering. For hydroxynaphthoic acids, this is typically achieved by leveraging the hydrogen-bonding capabilities of the carboxylic acid and hydroxyl groups to interact with complementary functional groups on a coformer molecule.

While specific cocrystals of 7-Hydroxy-2-naphthoic acid are not detailed in the reviewed literature, studies on its isomers are instructive. For instance, 1-hydroxy-2-naphthoic acid has been successfully cocrystallized with various nitrogen-containing heteroaromatic compounds, such as tetramethylpyrazine and 1,10-phenanthroline. mdpi.com These cocrystals are typically prepared using methods like slow evaporation from a mixed solvent system. mdpi.com

Structural characterization of these cocrystals is performed using single-crystal X-ray diffraction (SC-XRD), which provides precise information about bond lengths, angles, and the spatial arrangement of molecules in the crystal lattice. For example, the analysis of a cocrystal of the isomeric 1-hydroxy-2-naphthoic acid with tetramethylpyrazine revealed a 1:2 molar ratio in the monoclinic P2₁/c space group. mdpi.com Such detailed structural data is fundamental to understanding the intermolecular interactions that govern the solid-state assembly.

Below is a table of representative crystallographic data for cocrystals formed with an isomer of this compound, illustrating the type of information obtained from structural characterization.

| Cocrystal System | Molar Ratio | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid : Tetramethylpyrazine | 1:2 | Monoclinic | P2₁/c | mdpi.com |

| 6-Hydroxy-2-naphthoic acid (Polymorph) | N/A | Monoclinic | P2₁/c | researchgate.net |

Analysis of Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds are the primary drivers of self-assembly in hydroxynaphthoic acid systems. The carboxylic acid group provides a strong hydrogen bond donor (-O-H) and acceptor (C=O), while the hydroxyl group offers another donor site. This allows for a rich variety of hydrogen bonding interactions, leading to the formation of predictable patterns known as supramolecular synthons.

In the solid-state structures of related hydroxynaphthoic acid cocrystals, both homosynthons (interactions between like functional groups) and heterosynthons (interactions between different functional groups) are observed. The carboxylic acid-carboxylic acid dimer, forming an R²₂(8) ring motif, is a common homosynthon. However, in the presence of complementary coformers like N-heterocycles, heterosynthons are often favored. mdpi.com

A particularly robust and common interaction is the acid-pyridine heterosynthon, which also forms an R²₂(7) ring motif. mdpi.com This synthon is a key tool in designing predictable hydrogen-bonded networks. mdpi.com The analysis of cocrystals of 1-hydroxy-2-naphthoic acid shows extensive networks where molecules are linked into chains, sheets, or three-dimensional architectures through these strong O-H···N and O-H···O interactions, often supported by weaker C-H···O and C-H···π interactions. mdpi.com

The table below summarizes common hydrogen bond motifs observed in the crystal structures of isomeric hydroxynaphthoic acid systems.

| Synthon Type | Graph Set Notation | Interacting Groups | Observed In | Reference |

|---|---|---|---|---|

| Heterosynthon | R²₂(7) | Carboxylic Acid - Pyridine | 1-Hydroxy-2-naphthoic acid cocrystals | mdpi.com |

| Homosynthon | R²₂(8) | Carboxylic Acid - Carboxylic Acid | Polymorphs of 6-hydroxy-2-naphthoic acid | researchgate.net |

| Tetrameric Motif | R⁴₄(16) | Acid - N-Heterocycle / C-H···O | 1-Hydroxy-2-naphthoic acid cocrystals | mdpi.com |

Principles of Supramolecular Self-Assembly in this compound Systems

Supramolecular self-assembly refers to the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For this compound, as with its isomers, the primary forces governing this process are hydrogen bonds, supplemented by π-π stacking interactions between the aromatic naphthalene (B1677914) rings.

The principle of hierarchical assembly is central. First, robust supramolecular synthons, like the acid-pyridine R²₂(7) or acid-acid R²₂(8) motifs, form predictable molecular pairs or small aggregates. mdpi.com These primary structures then assemble into higher-order, multidimensional architectures. For example, in cocrystals of 1-hydroxy-2-naphthoic acid, stable tetramers formed via hydrogen bonds can act as building blocks that further connect into one-dimensional chains. mdpi.com These chains can then pack to form stable 3D networks, influenced by weaker forces like van der Waals interactions and C-H···π bonds. mdpi.com

The predictability of these interactions is a cornerstone of crystal engineering. By understanding the relative strength and geometric preferences of different synthons, it is possible to rationally design cocrystals with desired structural characteristics. The stability and reliability of the acid-pyridine synthon, for instance, make it a highly effective tool for constructing new supramolecular architectures. mdpi.com

Thermal Stability and Decomposition Characteristics of Cocrystals

The thermal properties of cocrystals, such as melting point and decomposition temperature, are critical indicators of their physical stability. These properties are typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For cocrystals, the melting point is often different from that of the individual components and can be higher, lower, or intermediate between them. nih.govmdpi.com A higher melting point generally suggests a more stable crystal lattice, which can be attributed to efficient crystal packing and strong intermolecular interactions. mdpi.com For example, a study of various active pharmaceutical ingredient (API) cocrystals found that while most had melting points between those of the API and coformer, a small percentage (6%) exhibited higher melting points. nih.gov

TGA analysis provides information on the temperature at which a material begins to decompose. In multicomponent systems, the thermal stability can be influenced by the strength of the hydrogen bonds within the crystal structure. mdpi.com Studies on cocrystals of 1-hydroxy-2-naphthoic acid have shown that their mass loss upon heating is closely related to the strength of the hydrogen bonds in the packed structure. mdpi.com

Although no specific thermal data for cocrystals of this compound is available, the table below presents hypothetical and representative data based on general observations in related systems to illustrate how such data would be presented.

| Compound/Cocrystal | Melting Point (°C) | Decomposition Onset (°C) | Reference |

|---|---|---|---|

| This compound (Pure) | 274 | Not Reported | |

| Famotidine (API) | 163.6 | Not Reported | mdpi.com |

| Malonic Acid (Coformer) | 135.3 | Not Reported | mdpi.com |

| Famotidine-Malonic Acid Cocrystal | 172.5 | 180.0 | mdpi.com |

Note: Data for Famotidine-Malonic Acid is included as a representative example of thermal analysis in a cocrystal system.

Q & A

Q. What are the recommended methods for synthesizing 7-Hydroxy-2-naphthoic acid in a laboratory setting?

Synthesis typically involves carboxylation or hydroxylation of naphthalene derivatives. For analogs like 6-Hydroxy-2-naphthoic acid, methods include Friedel-Crafts acylation followed by hydroxylation under controlled pH . Key steps:

- Use anhydrous conditions to prevent side reactions.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures).

- Confirm product identity using melting point analysis and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling: Use local exhaust ventilation and wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Avoid strong oxidizers (e.g., HNO₃) due to incompatibility risks .

- Storage: Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation. Monitor for discoloration, which may indicate decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis: Detect absorption bands (~300–350 nm) for conjugated π-systems.

- NMR: Use DMSO-d₆ as solvent; expect aromatic protons at δ 6.8–8.5 ppm and carboxylic proton at δ ~12 ppm (broad, exchangeable).

- MS: Electrospray ionization (ESI) in negative mode for [M−H]⁻ peak (theoretical m/z 202 for C₁₁H₈O₄) .

Advanced Research Questions

Q. How does the position of hydroxyl groups influence the photophysical properties of hydroxy-naphthoic acids?

Substituent position dictates excited-state intramolecular proton transfer (ESIPT). For example:

- 3-Hydroxy-2-naphthoic acid exhibits dual fluorescence (enol and keto forms) in polar solvents due to ESIPT .

- 1-Hydroxy-2-naphthoic acid shows pH-dependent Stokes shifts, with deprotonation suppressing nonradiative decay . Methodological recommendation: Conduct time-resolved fluorescence studies in solvents of varying polarity and pH to map ESIPT dynamics .

Q. What computational approaches are suitable for modeling the reactivity of this compound?

- DFT/CAM-B3LYP: Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.

- TD-DFT: Simulate UV-Vis spectra and compare with experimental data to validate ESIPT pathways .

- MD simulations: Study solvent interactions and aggregation tendencies (e.g., dimerization via hydrogen bonding) .

Q. How do hydroxy-naphthoic acids participate in co-crystallization, and what synthons dominate?

- Synthon preference: Carboxylic acid dimers (R₂²(8) motif) are common. For 6-Hydroxy-2-naphthoic acid, hydroxyl-caffeine heterosynthons form in co-crystals .

- Experimental design: Screen co-formers (e.g., caffeine, nicotinamide) via solvent-drop grinding. Analyze using PXRD and SC-XRD to identify hydrogen-bonding networks .

Q. What are the metabolic pathways for hydroxy-naphthoic acids in microbial systems?

- Example pathway (Phenanthrene degradation): 2-Hydroxy-1-naphthoic acid undergoes meta-cleavage by Fe²⁺-dependent dioxygenases, yielding salicylic acid for further catabolism .

- Methodology: Use Pseudomonas strains in minimal media; track metabolites via HPLC-MS/MS. Knockout studies can confirm enzyme roles (e.g., catechol 2,3-dioxygenase) .

Key Considerations for Experimental Design

- Contradictions in stability data: Some analogs (e.g., 2-Hydroxy-1-naphthoic acid) show light sensitivity , while others (e.g., 6-Hydroxy-2-naphthoic acid) require inert atmospheres . Always conduct pilot stability tests.

- Toxicity: Hydroxy-naphthoic acids may cause skin/eye irritation; follow OSHA HCS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products